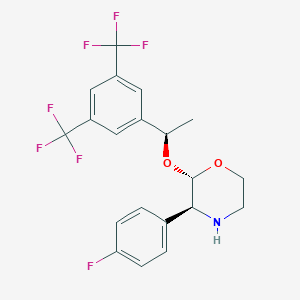
2-Hydroxyglutaric Acid Disodium Salt-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyglutaric Acid Disodium Salt-13C4 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 2-hydroxyglutaric acid, which is structurally similar to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle . This compound is particularly significant in the study of metabolic pathways and diseases, especially those involving mutations in isocitrate dehydrogenase (IDH) enzymes .
Vorbereitungsmethoden
The preparation of 2-Hydroxyglutaric Acid Disodium Salt-13C4 involves the synthesis of 2-hydroxyglutaric acid followed by its conversion to the disodium salt form. The synthetic route typically includes the reduction of α-ketoglutarate to 2-hydroxyglutarate using specific reducing agents . The labeled compound, 13C4, is incorporated during the synthesis to ensure the stable isotope labeling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
2-Hydroxyglutaric Acid Disodium Salt-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to α-ketoglutarate by 2-hydroxyglutarate dehydrogenase enzymes.
Reduction: The compound can be reduced from α-ketoglutarate using reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are α-ketoglutarate and its derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyglutaric Acid Disodium Salt-13C4 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxyglutaric Acid Disodium Salt-13C4 involves its role as an oncometabolite. It is structurally similar to α-ketoglutarate and can inhibit α-ketoglutarate-dependent dioxygenases, leading to alterations in cellular metabolism and epigenetic modifications . The compound accumulates in cells with IDH mutations, contributing to tumorigenesis by affecting gene expression and cellular differentiation .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyglutaric Acid Disodium Salt-13C4 can be compared with other similar compounds such as:
α-Ketoglutarate: An intermediate of the TCA cycle and a precursor to 2-hydroxyglutarate.
D-2-Hydroxyglutaric Acid: Another enantiomer of 2-hydroxyglutaric acid, which is also associated with metabolic disorders.
L-2-Hydroxyglutaric Acid: The L-enantiomer of 2-hydroxyglutaric acid, which accumulates under hypoxic conditions.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Eigenschaften
Molekularformel |
C5H6Na2O5 |
|---|---|
Molekulargewicht |
196.05 g/mol |
IUPAC-Name |
disodium;2-hydroxy(1,2,3,4-13C4)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,5+1;; |
InChI-Schlüssel |
DZHFTEDSQFPDPP-GUNADPSXSA-L |
Isomerische SMILES |
[13CH2]([13CH2]C(=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)




![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)

